molecular formula C12H12N2O2 B8458538 4-(2-Methoxypyridin-4-yloxy)benzenamine

4-(2-Methoxypyridin-4-yloxy)benzenamine

Cat. No.: B8458538
M. Wt: 216.24 g/mol
InChI Key: OQAGIFHYFPUEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxypyridin-4-yloxy)benzenamine is an organic compound that features a pyridine ring substituted with an amino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypyridin-4-yloxy)benzenamine typically involves the following steps:

    Nitration: The starting material, 2-methoxy-pyridine, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Etherification: The amino group is then reacted with 4-chlorophenol in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypyridin-4-yloxy)benzenamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(2-Methoxypyridin-4-yloxy)benzenamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxypyridin-4-yloxy)benzenamine depends on its specific application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s solubility and membrane permeability.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-donating effects of the methoxy group and the electron-withdrawing effects of the amino group, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Amino-phenoxy)-phthalonitrile: Similar structure but with a phthalonitrile group instead of a methoxy group.

    4-(4-Amino-phenoxy)-phenyl-phthalonitrile:

    2,6-Bis(4-(4-aminophenoxy)phenyl)pyridine: A more complex compound with multiple amino-phenoxy groups.

Uniqueness

4-(2-Methoxypyridin-4-yloxy)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a methoxy group on a pyridine ring makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-(2-methoxypyridin-4-yl)oxyaniline

InChI

InChI=1S/C12H12N2O2/c1-15-12-8-11(6-7-14-12)16-10-4-2-9(13)3-5-10/h2-8H,13H2,1H3

InChI Key

OQAGIFHYFPUEEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)OC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogenation of 2-methoxy-4-(4-nitro-phenoxy)pyridine (Stage 92.2; 0.12 g, 0.5 mmol) in AcOEt (10 ml) in the presence of Raney Nickel (20 mg) affords after filtration and concentration of the filtrate the title compound: 1H-NMR (CDCl3): 7.97 (d, 1H), 6.86 (d, 2H), 6.67 (d, 2H), 6.48 (d, 1H), 6.13 (s, 1H), 3.89 (s, H3CO), 3.70 (s, H2N).
Name
2-methoxy-4-(4-nitro-phenoxy)pyridine
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

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